3-methoxy-N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
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Overview
Description
3-methoxy-N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a chemical compound with the molecular formula C14H22BNO2. It is known for its applications in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline typically involves the borylation of aniline derivatives. One common method is the reaction of N,N-dimethylaniline with bis(pinacolato)diboron in the presence of a palladium catalyst and a base . The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield .
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into various amine derivatives.
Substitution: It participates in nucleophilic substitution reactions, particularly in the presence of halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halides like bromine and chlorine are typical reagents for substitution reactions.
Major Products
The major products formed from these reactions include quinones, amine derivatives, and substituted aniline compounds .
Scientific Research Applications
3-methoxy-N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-methoxy-N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline involves its role as a boronic acid derivative. In Suzuki-Miyaura coupling reactions, the compound acts as a boron source, facilitating the formation of carbon-carbon bonds through the palladium-catalyzed cross-coupling process . The molecular targets include aryl halides and vinyl halides, and the pathways involve the formation of a palladium-boron complex, followed by transmetallation and reductive elimination .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid pinacol ester: Similar in structure but lacks the methoxy and dimethylamino groups.
4,4,5,5-tetramethyl-1,3,2-dioxaborolane: A simpler boronic ester without the aniline moiety.
Uniqueness
3-methoxy-N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is unique due to its combination of functional groups, which enhances its reactivity and versatility in organic synthesis. The presence of the methoxy and dimethylamino groups provides additional sites for chemical modification, making it a valuable intermediate in the synthesis of complex molecules .
Properties
CAS No. |
365564-08-5 |
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Molecular Formula |
C15H24BNO3 |
Molecular Weight |
277.17 g/mol |
IUPAC Name |
3-methoxy-N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
InChI |
InChI=1S/C15H24BNO3/c1-14(2)15(3,4)20-16(19-14)11-8-12(17(5)6)10-13(9-11)18-7/h8-10H,1-7H3 |
InChI Key |
CPNHYZCBRJCKEV-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)OC)N(C)C |
Origin of Product |
United States |
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